1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine
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Overview
Description
1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine is a complex organic compound that features a pyrazolo[3,4-D]pyrimidine core, substituted with a 3,4-dimethylphenyl group and an imidazol-1-yl propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-D]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl group and the imidazol-1-yl propyl chain. Key steps may include:
Cyclization reactions: to form the pyrazolo[3,4-D]pyrimidine core.
Substitution reactions: to introduce the 3,4-dimethylphenyl group.
Alkylation reactions: to attach the imidazol-1-yl propyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: The compound may be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazolo[3,4-D]pyrimidine core and the imidazol-1-yl propyl chain. This combination of structural features may confer unique biological activity and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H21N7 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21N7/c1-14-4-5-16(10-15(14)2)26-19-17(11-24-26)18(22-12-23-19)21-6-3-8-25-9-7-20-13-25/h4-5,7,9-13H,3,6,8H2,1-2H3,(H,21,22,23) |
InChI Key |
VNZYPCICVUKOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCN4C=CN=C4)C |
Origin of Product |
United States |
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